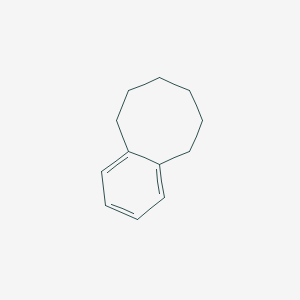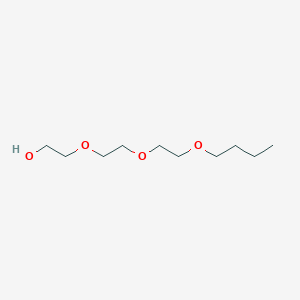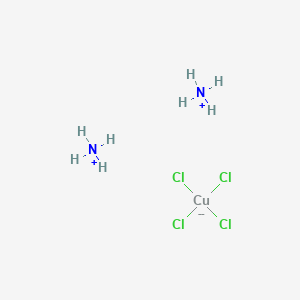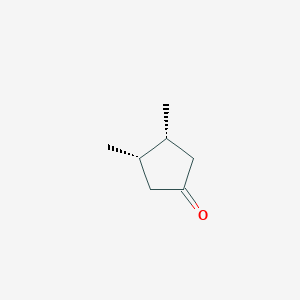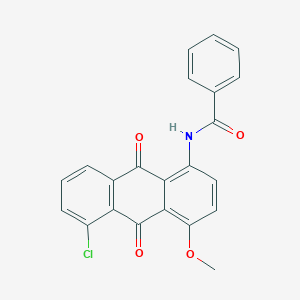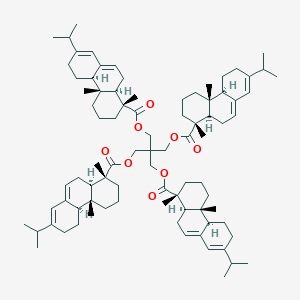
Pentaerythritol tetraabietate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol tetraabietate (PETA) is a synthetic compound that belongs to the class of esters. It is derived from pentaerythritol and abietic acid. PETA is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants.
Mécanisme D'action
The mechanism of action of Pentaerythritol tetraabietate is not fully understood. However, studies have shown that Pentaerythritol tetraabietate can interact with cell membranes, leading to changes in membrane fluidity and permeability. Pentaerythritol tetraabietate can also activate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Pentaerythritol tetraabietate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pentaerythritol tetraabietate can inhibit the activity of enzymes involved in lipid metabolism, such as lipase and acetyl-CoA carboxylase. Pentaerythritol tetraabietate has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pentaerythritol tetraabietate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pentaerythritol tetraabietate is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, Pentaerythritol tetraabietate has some limitations, including its potential toxicity and limited water solubility.
Orientations Futures
There are several future directions for research on Pentaerythritol tetraabietate. In the pharmaceutical industry, Pentaerythritol tetraabietate can be further investigated as a drug delivery agent for poorly soluble drugs. Pentaerythritol tetraabietate can also be studied for its potential use in combination therapy for cancer treatment. In the cosmetic industry, Pentaerythritol tetraabietate can be investigated for its potential use in anti-aging products. Furthermore, the mechanism of action of Pentaerythritol tetraabietate can be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
Pentaerythritol tetraabietate is synthesized by esterification of pentaerythritol and abietic acid. The reaction is catalyzed by sulfuric acid, and the product is purified by distillation. The yield of the reaction is around 80%.
Applications De Recherche Scientifique
Pentaerythritol tetraabietate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Pentaerythritol tetraabietate is used as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Pentaerythritol tetraabietate has also been investigated for its anticancer properties. Studies have shown that Pentaerythritol tetraabietate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In the cosmetic industry, Pentaerythritol tetraabietate is used as an emollient and skin conditioning agent. It has been shown to improve skin hydration and reduce the appearance of fine lines and wrinkles. Pentaerythritol tetraabietate is also used in hair care products as a conditioning agent.
Propriétés
Numéro CAS |
127-23-1 |
|---|---|
Nom du produit |
Pentaerythritol tetraabietate |
Formule moléculaire |
C85H124O8 |
Poids moléculaire |
1273.9 g/mol |
Nom IUPAC |
[3-[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy-2,2-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxymethyl]propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C85H124O8/c1-53(2)57-21-29-65-61(45-57)25-33-69-77(65,9)37-17-41-81(69,13)73(86)90-49-85(50-91-74(87)82(14)42-18-38-78(10)66-30-22-58(54(3)4)46-62(66)26-34-70(78)82,51-92-75(88)83(15)43-19-39-79(11)67-31-23-59(55(5)6)47-63(67)27-35-71(79)83)52-93-76(89)84(16)44-20-40-80(12)68-32-24-60(56(7)8)48-64(68)28-36-72(80)84/h25-28,45-48,53-56,65-72H,17-24,29-44,49-52H2,1-16H3/t65-,66-,67-,68-,69+,70+,71+,72+,77+,78+,79+,80+,81+,82+,83+,84+/m0/s1 |
Clé InChI |
BQSWWPVLPPRSPJ-FIKIKMCASA-N |
SMILES isomérique |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)(COC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)COC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C1[C@@H]2CCC(=C1)C(C)C)C)C)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
SMILES canonique |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)(COC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)COC(=O)C1(CCCC2(C1CC=C1C2CCC(=C1)C(C)C)C)C)C |
Autres numéros CAS |
127-23-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



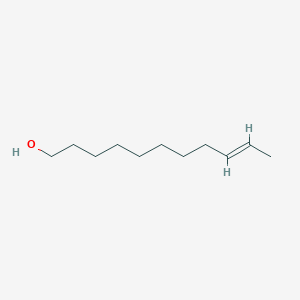
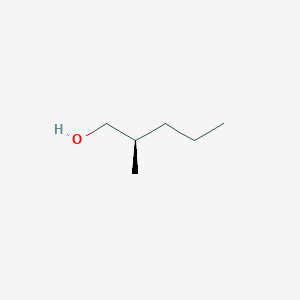
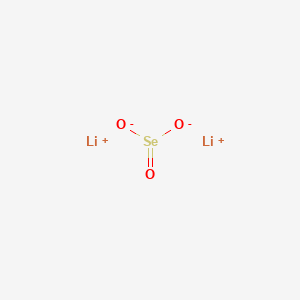
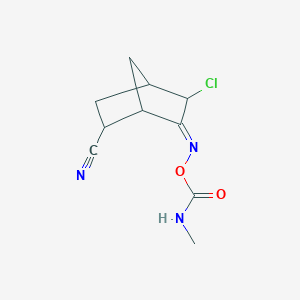
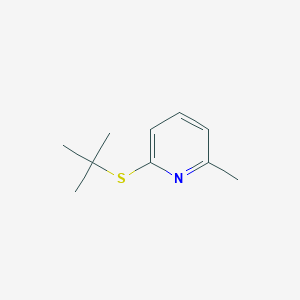
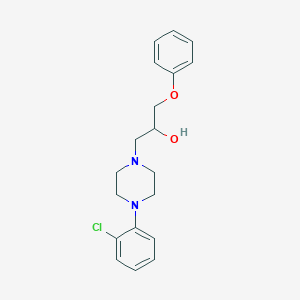
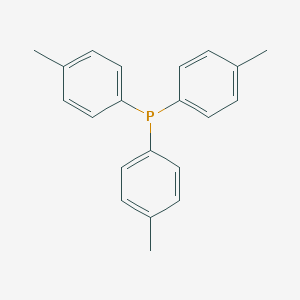
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
